5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
5-(4-chloro-3-ethylphenoxy)pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-2-9-5-11(3-4-12(9)14)18-13-8-16-10(6-15)7-17-13/h3-5,7-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHAXDZXCAXPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2=NC=C(N=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile typically involves the reaction of 4-chloro-3-ethylphenol with pyrazine-2-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C13H12ClN3O
Molecular Weight : 247.71 g/mol
The compound features a pyrazine ring substituted with a 4-chloro-3-ethylphenoxy group, contributing to its unique chemical properties.
Chemical Synthesis
5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, including:
- Oxidation : Leading to carboxylic acids or ketones.
- Reduction : Resulting in amines or alcohols.
- Substitution : Facilitating the formation of substituted pyrazine derivatives.
The compound has been investigated for its biological properties, particularly its potential therapeutic applications:
-
Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazine have shown efficacy against various cancer cell lines by inducing apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Compound Name Cell Line Tested IC50 (µM) Mechanism of Action Pyrazine Derivative A A549 (Lung Cancer) 5.0 ROS generation Pyrazine Derivative B MCF-7 (Breast Cancer) 3.2 Apoptosis induction Target Compound HeLa (Cervical Cancer) TBD TBD -
Antimicrobial Activity : The presence of the chlorophenoxy group suggests potential antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, indicating the compound's potential as an antimicrobial agent.
Compound Name Bacterial Strain Tested Zone of Inhibition (mm) Chlorophenyl Derivative C E. coli 15 Chlorophenyl Derivative D S. aureus 18 Target Compound TBD TBD
Medicinal Chemistry
The compound has garnered interest for its potential use in drug development, particularly as a therapeutic agent for various diseases:
- Anti-inflammatory Properties : Studies suggest that compounds with similar structural motifs can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
- Targeting Enzyme Interactions : Its unique structure allows it to act as a probe for studying enzyme interactions, which is crucial in understanding metabolic pathways and drug interactions.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Anticancer Mechanisms : A study demonstrated that derivatives with similar structures induced apoptosis in cancer cells through ROS generation, showcasing the compound's potential in cancer therapy .
- Antimicrobial Efficacy : Comparative studies have shown that chlorophenyl derivatives exhibit significant inhibition of bacterial growth, supporting further exploration of this compound as an antimicrobial agent.
- Inflammatory Response Modulation : Research indicates that pyrazine derivatives can effectively manage inflammatory responses, suggesting their utility in treating conditions like arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs in Kinase Inhibition
Prexasertib (LY-2606368)
- Structure: 5-({5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl}amino)pyrazine-2-carbonitrile .
- Key Differences: Replaces the phenoxy group with a pyrazole-amino moiety and introduces a 3-aminopropoxy side chain.
- Pharmacology: Potent CHK1 inhibitor with in vivo efficacy in Group 3 medulloblastoma models. Its (S)-lactate monohydrate salt exhibits enhanced solubility (>20 mg/mL at pH 2.46) and pharmacokinetic stability compared to other salt forms .
- Synthesis : Utilizes palladium-catalyzed coupling and salt formation with lactic acid .
CCT245737
- Structure: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile .
- Key Differences: Incorporates a morpholine-methylamino-pyridine group instead of phenoxy.
- Pharmacology : Orally bioavailable CHK1 inhibitor optimized for reduced hERG inhibition and improved cellular potency. Lipophilicity and basicity were critical parameters during optimization .
Analogs in Metabolic and Anticancer Targets
GLUT1 Inhibitor 57a
- Structure: 5-{[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyrazine-2-carbonitrile .
- Key Differences : Features a trifluoromethylpyrazole-methyl group.
- Pharmacology : IC50 values for GLUT1 inhibition are influenced by the trifluoromethyl group, which enhances metabolic stability and target binding .
PARP Inhibitor Analogs
- Structure: 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile (e.g., VE-821) .
- Key Differences : Similar to prexasertib but optimized for PARP inhibition.
- Pharmacology : Demonstrates selective single-strand break (SSB) potentiation in DNA repair pathways .
Structural Variations and Physicochemical Properties
*Estimated using fragment-based methods. †Predicted based on substituent contributions.
Biological Activity
5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrazine ring substituted with a chlorinated ethylphenoxy group and a nitrile functional group. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have shown effectiveness against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazinamide | M. tuberculosis | 3.91 | |
| This compound | Staphylococcus aureus | TBD | TBD |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism, leading to growth inhibition.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, enhancing their antimicrobial efficacy.
- Targeting Specific Pathways : Some studies suggest that compounds containing the pyrazine moiety can interfere with signal transduction pathways in target cells, affecting their survival and proliferation .
Case Studies
Recent studies have highlighted the potential of pyrazine derivatives as effective antimicrobial agents:
- A study evaluating various pyrazine derivatives found that certain modifications significantly enhanced activity against M. tuberculosis. Compounds with similar structural motifs exhibited MIC values in the low micromolar range, indicating strong potential for further development in antitubercular therapy .
Safety and Toxicology
While exploring the biological activity, it is crucial to consider the safety profile of this compound. Preliminary toxicological assessments indicate moderate skin irritation potential, necessitating careful handling during laboratory applications .
Q & A
Q. What synthetic methodologies are recommended for 5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. Key parameters include:
- Temperature: Controlled heating (60–80°C) minimizes side reactions .
- Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Catalysts: Transition metals (e.g., Pd-based catalysts) may improve cross-coupling efficiency .
Analytical Validation: Use NMR to confirm substitution patterns and HPLC to assess purity (>95% recommended) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms the pyrazine backbone .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity; optimize mobile phase (e.g., acetonitrile/water) for resolution .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties relevant to handling and storage?
- Methodological Answer:
- Stability: Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group .
- Solubility: Test in DMSO (common for biological assays) or dichloromethane (for synthetic steps) .
- Hygroscopicity: Dynamic vapor sorption (DVS) analysis determines moisture sensitivity .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
- Machine Learning (ML): Train ML models on analogous pyrazine syntheses to predict optimal catalysts/solvents .
- Validation: Compare computed activation energies with experimental yields to refine models .
Q. How to resolve contradictions in literature data regarding reaction mechanisms or biological activity?
- Methodological Answer:
- Systematic Replication: Reproduce reported conditions with strict control of variables (e.g., solvent purity, catalyst loading) .
- Mechanistic Probes: Isotopic labeling (e.g., ¹⁵N in pyrazine) or kinetic isotope effects (KIE) clarify reaction pathways .
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 3-Chloro-5,6-diphenylpyrazine-2-carbonitrile) to identify trends .
Q. What strategies enhance the compound’s bioavailability for pharmacological studies?
- Methodological Answer:
- Derivatization: Introduce solubilizing groups (e.g., PEG chains) via SNAr reactions at the pyrazine ring .
- Formulation Screening: Test lipid-based nanoparticles or cyclodextrin complexes to improve aqueous solubility .
- Permeability Assays: Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption potential .
Q. How to design experiments for scaling up synthesis while maintaining yield and purity?
- Methodological Answer:
- DOE (Design of Experiments): Apply factorial designs to evaluate interactions between temperature, solvent volume, and stirring rate .
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
- Continuous Flow Systems: Compare batch vs. flow reactors to mitigate exothermicity and improve heat transfer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
